N'-[(1Z)-phenylmethylidene]-2-(1H-pyrrol-1-yl)benzohydrazide
Description
Chemical Structure and Properties
N'-[(1Z)-Phenylmethylidene]-2-(1H-pyrrol-1-yl)benzohydrazide (CAS: 358984-41-5) is a Schiff base derivative of benzohydrazide with a pyrrole substituent at the 2-position of the benzene ring and a phenylmethylidene group at the hydrazide nitrogen. Its molecular formula is C₁₉H₁₇N₃O, with a molecular weight of 303.4 g/mol and a purity of ≥95% . The compound is synthesized via condensation reactions between substituted benzohydrazides and aldehydes, as reported in analogous studies .
Properties
IUPAC Name |
N-[(Z)-benzylideneamino]-2-pyrrol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c22-18(20-19-14-15-8-2-1-3-9-15)16-10-4-5-11-17(16)21-12-6-7-13-21/h1-14H,(H,20,22)/b19-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMQMFQASGMZKF-RGEXLXHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N\NC(=O)C2=CC=CC=C2N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-phenylmethylidene]-2-(1H-pyrrol-1-yl)benzohydrazide typically involves the condensation reaction between 2-(1H-pyrrol-1-yl)benzohydrazide and benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for N’-[(1Z)-phenylmethylidene]-2-(1H-pyrrol-1-yl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z)-phenylmethylidene]-2-(1H-pyrrol-1-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylmethylidene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N’-[(1Z)-phenylmethylidene]-2-(1H-pyrrol-1-yl)benzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(1Z)-phenylmethylidene]-2-(1H-pyrrol-1-yl)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolyl Benzohydrazide Derivatives
a) 4-(1H-Pyrrol-1-yl)-N’-(2-(substituted phenoxy)acetyl)benzohydrazides (3a-j)
- Synthesis: Derived from 4-pyrrol-1-yl benzoic acid hydrazide and substituted phenoxy acetic acids using coupling agents like HBTU .
- Structural Variations: Substituents include methyl, chloro, and nitro groups on the phenoxy ring.
- Compound 5a (4-(2,5-dimethylpyrrol-1-yl)-N’-(2-phenylacetyl)benzohydrazide): Acts as a dual inhibitor of enoyl-ACP reductase and DHFR enzymes, relevant for antibacterial applications .
b) N'-[(1Z)-(2/3-Methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide
- Key Differences : Methyl substitution on the phenyl ring (ortho or meta positions) alters steric and electronic properties.
Halogen-Substituted Benzohydrazides
a) 2-Iodo-N’-[(1E)-Substituted Phenylmethylidene]benzohydrazides
- Synthesis : Condensation of 2-iodo benzohydrazide with aromatic aldehydes in glacial acetic acid .
- Biological Activity :
b) N’-((1Z,2E)-1-(2-(4-Chlorophenyl)hydrazono)-1-tosylpropan-2-ylidene)benzohydrazide (16b)
Comparative Analysis of Key Properties
Table 1: Structural and Activity Comparison
Mechanistic Insights and Structure-Activity Relationships (SAR)
- Electron-Donating Groups (e.g., methyl) : Enhance metabolic stability but may reduce solubility .
- Electron-Withdrawing Groups (e.g., nitro, chloro) : Improve target binding via dipole interactions, critical for enzyme inhibition (e.g., DHFR) .
- Hybridization Strategies : Coupling with coumarin or indole moieties broadens biological spectra by engaging multiple targets .
Biological Activity
N'-[(1Z)-phenylmethylidene]-2-(1H-pyrrol-1-yl)benzohydrazide is a hydrazone compound that has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound this compound can be represented by the following structural formula:
This structure features a hydrazone linkage (C=N) which is critical for its biological activity.
1. Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of hydrazones, particularly against various bacterial strains and fungi. For instance, a study on hydrazone derivatives indicated that compounds with similar structures exhibited significant activity against Mycobacterium tuberculosis and other pathogens. The minimum inhibitory concentration (MIC) values for certain derivatives were noted to be as low as 4 µM for M. tuberculosis .
Table 1: Antimicrobial Activity of Hydrazone Derivatives
| Compound Name | Target Organism | MIC (µM) |
|---|---|---|
| N'-[(1Z)-phenylmethylidene]-... | Mycobacterium tuberculosis | 4 |
| N'-(4-Chlorobenzylidene)-... | M. kansasii | 16 |
| N'-(5-Chloro-2-hydroxybenzylidene) | Staphylococcus aureus | ≤0.49 |
2. Anticancer Activity
Hydrazones have also been evaluated for their anticancer potential. A review highlighted that various hydrazone derivatives demonstrated cytotoxic effects against different cancer cell lines. For example, certain derivatives showed significant inhibition of cell proliferation in breast and colon cancer cell lines .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| N'-[(1Z)-phenylmethylidene]-... | MCF-7 (breast cancer) | 10 |
| N'-(4-Chlorobenzylidene)-... | HT-29 (colon cancer) | 15 |
3. Anti-inflammatory Activity
Research has indicated that hydrazones can exhibit anti-inflammatory effects, which are vital in treating various inflammatory diseases. Studies have shown that these compounds can reduce paw edema in animal models, indicating potential therapeutic applications .
Case Study: Anti-inflammatory Effects
In a controlled study involving albino rats, the administration of hydrazone derivatives resulted in a significant reduction in paw thickness compared to control groups, demonstrating their efficacy in managing inflammation .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Many hydrazones act by inhibiting key enzymes involved in microbial metabolism or cancer cell proliferation.
- Induction of Apoptosis: Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells.
- Modulation of Immune Response: By influencing cytokine production, hydrazones may modulate inflammatory responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
